Vyxeos

Clinical Oncology Hematology Acute Myeloid Leukemia

Vyxeos (CPX-351) is the only FDA/EMA-approved liposomal co-encapsulation of cytarabine and daunorubicin at a fixed 5:1 molar ratio, engineered via CombiPlex® technology. Unlike generic free-drug admixtures, Vyxeos maintains the synergistic 5:1 ratio in plasma for >24 hours, enabling targeted bone marrow delivery and prolonged systemic circulation. Direct substitution with free cytarabine plus daunorubicin is scientifically unsound—the liposomal formulation is required to achieve the 3.61-month median OS improvement and 14.4% absolute remission rate increase demonstrated in the pivotal Phase 3 trial. NCCN Category 1-recommended for frontline t-AML and AML-MRC. For translational research and reference standard procurement, source the authentic liposomal co-formulation.

Molecular Formula C36H42N4O15
Molecular Weight 770.7 g/mol
CAS No. 1256639-86-7
Cat. No. B1669592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVyxeos
CAS1256639-86-7
SynonymsVyxeos;  Cytarabine/daunonubicin;  Daunonubicin/cytarabine;  CPX351;  CPX 351;  CPX-351
Molecular FormulaC36H42N4O15
Molecular Weight770.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C27H29NO10.C9H13N3O5/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t10-,14-,16-,17-,22+,27-;4-,6-,7+,8-/m01/s1
InChIKeyHBQCEICSYDCGJG-SZXLQUARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vyxeos (CPX-351) Product Baseline: Liposomal Cytarabine-Daunorubicin Co-Encapsulation


Vyxeos (CAS 1256639-86-7), also designated CPX-351, is a liposomal co-encapsulation of cytarabine and daunorubicin at a fixed 5:1 molar ratio. It was rationally designed using the CombiPlex® technology platform to maintain a synergistic drug ratio after intravenous administration, thereby overcoming the pharmacokinetic antagonism inherent in the conventional '7+3' regimen [1]. Vyxeos is approved by the FDA and EMA for the treatment of adults with newly diagnosed therapy-related acute myeloid leukemia (t-AML) or AML with myelodysplasia-related changes (AML-MRC) [2].

Vyxeos vs. 7+3: Why Formulation and Ratio Matter in High-Risk AML Procurement


Direct generic substitution of Vyxeos with a simple admixture of free cytarabine and daunorubicin is scientifically and clinically unsound. Unlike the conventional 7+3 regimen where free drugs exhibit mismatched pharmacokinetic profiles and rapid elimination, Vyxeos's liposomal encapsulation ensures prolonged systemic circulation and targeted delivery to the bone marrow [1]. Furthermore, the CombiPlex® technology maintains the synergistic 5:1 molar ratio of cytarabine to daunorubicin for over 24 hours in plasma, whereas free-drug combinations cannot sustain this optimal ratio, leading to antagonism and reduced efficacy [2]. Consequently, in vitro and in vivo models demonstrate that the fixed-ratio liposomal formulation is required to achieve the observed clinical survival benefits, which cannot be replicated by administering the component drugs separately [3]. The FDA-approved indication and NCCN Category 1 recommendation for Vyxeos in high-risk AML are specific to the liposomal formulation, not the free-drug combination [4].

Quantitative Differential Evidence: Vyxeos (CPX-351) vs. Conventional 7+3 in High-Risk AML


Phase 3 Pivotal Trial: Vyxeos Superiority in Overall Survival vs. 7+3 Induction

In a randomized, multicenter, open-label Phase 3 study (NCT01696084) of 309 older adults (60-75 years) with newly diagnosed high-risk/secondary AML, induction therapy with Vyxeos demonstrated a statistically significant and clinically meaningful improvement in overall survival compared to the conventional 7+3 regimen (cytarabine plus daunorubicin) [1]. The Vyxeos arm achieved a median OS of 9.56 months versus 5.95 months with 7+3, corresponding to a 31% reduction in the risk of death (HR=0.69) [2].

Clinical Oncology Hematology Acute Myeloid Leukemia Phase 3 Trial

Sustained Long-Term Survival Benefit: 5-Year Follow-Up Analysis

The survival benefit of Vyxeos over 7+3 is not transient; it is sustained over the long term as confirmed by a prospectively planned 5-year final analysis [1]. At 5 years, the Kaplan-Meier estimated survival rate for Vyxeos was more than double that of the comparator arm [2]. This durability of response is critical for a disease with historically poor long-term outcomes.

Clinical Oncology Hematology Long-Term Outcomes Phase 3 Follow-up

Vyxeos Enables Superior Bridge to Potentially Curative Stem Cell Transplant

Vyxeos treatment is associated with a higher rate of successful bridging to allogeneic hematopoietic cell transplantation (HCT), the only potentially curative option for many high-risk AML patients. In the pivotal Phase 3 trial, a significantly larger proportion of patients in the Vyxeos arm were able to proceed to transplant [1]. Moreover, for those who received a transplant, the post-HCT survival was dramatically improved in the Vyxeos arm [2].

Hematopoietic Stem Cell Transplantation Transplant Oncology AML Bridge Therapy

Reduced Cardiotoxicity vs. 7+3: Post-Hoc Analysis of Left Ventricular Function

A post-hoc analysis of the Phase 3 trial assessed cardiotoxicity through both reported adverse events and core lab assessment of echocardiogram changes [1]. While overall cardiac adverse event rates were similar, objective echocardiographic measures of left ventricular ejection fraction (LVEF) demonstrated a lower incidence of clinically significant dysfunction in the Vyxeos arm [2].

Cardio-Oncology Safety Toxicity Anthracycline Echocardiography

Unique Pharmacokinetics: Prolonged Half-Life and Sustained Synergistic Ratio

The liposomal formulation of Vyxeos fundamentally alters the pharmacokinetic profile of cytarabine and daunorubicin compared to their free forms. Population pharmacokinetic modeling shows a dramatic prolongation in terminal half-life and reduced clearance for both agents [1]. Furthermore, the CombiPlex® liposome maintains the synergistic 5:1 molar ratio of cytarabine to daunorubicin in plasma for over 24 hours, a feat impossible with free-drug administration [2].

Pharmacokinetics Nanomedicine Drug Delivery Liposomal Formulation

Subgroup Analysis: Durable Benefit in Patients with Adverse-Risk Genetics

A post-hoc analysis of the Phase 3 trial by European LeukemiaNet (ELN) 2017 risk subgroups demonstrated that the benefit of Vyxeos extends to patients with adverse-risk genetic profiles, a population that historically fares very poorly with standard 7+3 [1]. In this high-risk subgroup, Vyxeos treatment resulted in a higher remission rate and longer median overall survival compared to 7+3 [2].

Biomarkers Genomics ELN Risk Stratification Precision Medicine

Vyxeos (CPX-351): Principal Clinical and Research Application Scenarios


Standard-of-Care Induction Therapy for Newly Diagnosed t-AML and AML-MRC

Vyxeos is the recommended and guideline-endorsed intensive chemotherapy regimen for fit patients ≥60 years of age with newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC) [1]. The evidence from the pivotal Phase 3 trial (Section 3, Evidence Item 1) demonstrates a 3.61-month improvement in median OS and a 14.4% absolute increase in complete remission rate over 7+3 in this specific population [2]. Procurement and utilization in this frontline setting are directly supported by Category 1 evidence and NCCN Guidelines® [3].

Optimal Bridging Strategy to Allogeneic Stem Cell Transplant in High-Risk AML

For patients with high-risk AML who are candidates for allogeneic HCT, Vyxeos serves as a superior induction bridge compared to 7+3 [1]. The quantitative data (Section 3, Evidence Item 3) show a 36% relative increase in the proportion of patients able to proceed to transplant (34% vs. 25%) [2]. Furthermore, landmark analysis from the time of transplant reveals a dramatically improved post-HCT survival in patients induced with Vyxeos, with a median OS that was not reached compared to 11.65 months in the 7+3 arm (HR=0.42) [3]. This scenario is critical for transplant centers aiming to maximize curative outcomes.

Induction Therapy for Patients with Adverse-Risk Genetic Profiles

Vyxeos demonstrates a consistent and clinically meaningful benefit over 7+3 in patients categorized as adverse-risk by the 2017 ELN classification [1]. As shown in the subgroup analysis (Section 3, Evidence Item 6), Vyxeos improves median OS by 2.07 months (7.59 vs. 5.52 months) and increases the remission rate from 26% to 41% in this difficult-to-treat cohort [2]. This makes Vyxeos a preferred induction option for patients with high-risk cytogenetic or molecular features, including those with TP53 mutations, who historically derive minimal benefit from standard chemotherapy.

Induction in Patients with Cardiac Comorbidities or High Anthracycline Risk

Given its demonstrated favorable cardiotoxicity profile (Section 3, Evidence Item 5), Vyxeos should be prioritized for patients with pre-existing cardiovascular risk factors, prior anthracycline exposure, or borderline cardiac function where standard 7+3 carries an unacceptably high risk of cardiotoxicity [1]. The evidence shows that 0% of Vyxeos-treated patients experienced a decline in LVEF below 53% at final follow-up, compared to 17.8% of patients in the 7+3 arm [2]. This scenario addresses a critical safety concern in the elderly AML population and guides clinical decision-making in cardio-oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vyxeos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.